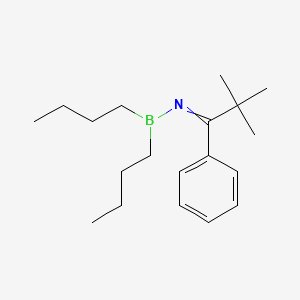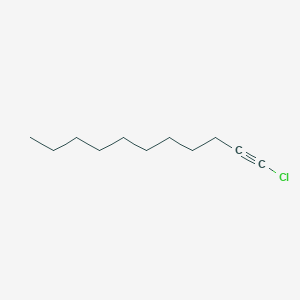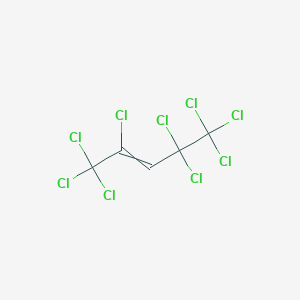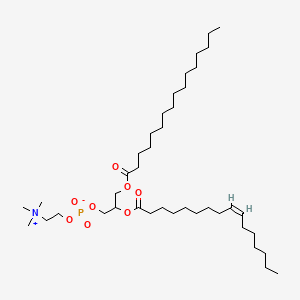![molecular formula C14H17NO B14643425 N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine CAS No. 55376-59-5](/img/structure/B14643425.png)
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine is an organic compound characterized by the presence of a cyclohexene ring attached to a phenyl group, which is further connected to an ethylidene group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine typically involves the reaction of 4-(cyclohexen-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenyl and cyclohexene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine involves its interaction with specific molecular targets, leading to various biological effects. The hydroxylamine group can participate in redox reactions, influencing cellular processes and pathways. The phenyl and cyclohexene rings may interact with biological membranes and proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-cyclohexene: Shares the cyclohexene and phenyl structural motifs but lacks the hydroxylamine group.
4-Phenylcyclohexene: Similar structure but with different substitution patterns.
2-Cyclohexen-1-one, 4,4-diphenyl-: Contains a cyclohexene ring with phenyl groups but differs in functional groups.
Uniqueness
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
55376-59-5 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H17NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-10,16H,2-4,6H2,1H3 |
InChI Key |
VGBPTBLPXAGELW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)C2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)




![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)






